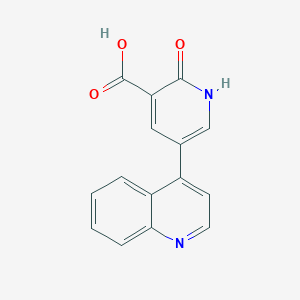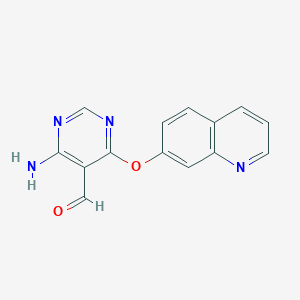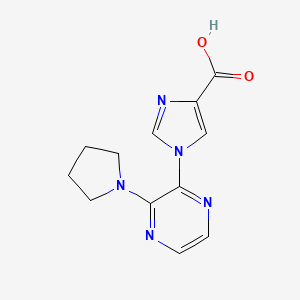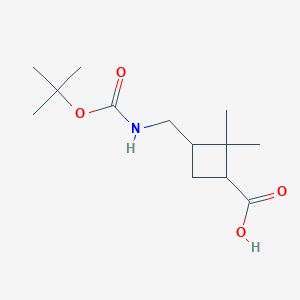
2-Tert-butyl-4,8-dichloroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4,8-dichloroquinazoline is a chemical compound with the molecular formula C12H12Cl2N2 and a molecular weight of 255.14 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of tert-butyl and dichloro substituents on the quinazoline core imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4,8-dichloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and tert-butyl chloride.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazoline ring.
Chlorination: The final step involves the chlorination of the quinazoline ring at the 4 and 8 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Tert-butyl-4,8-dichloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro positions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The quinazoline ring can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Coupling: Palladium catalysts and bases like triethylamine are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and quinazoline derivatives with extended conjugation or functional groups.
科学的研究の応用
2-Tert-butyl-4,8-dichloroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 2-tert-butyl-4,8-dichloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Tert-butyl-4-chloroquinazoline: Similar structure but with only one chloro substituent.
4,8-Dichloroquinazoline: Lacks the tert-butyl group.
2-Tert-butylquinazoline: Lacks the chloro substituents.
Uniqueness
2-Tert-butyl-4,8-dichloroquinazoline is unique due to the presence of both tert-butyl and dichloro substituents, which impart distinct chemical and physical properties
特性
CAS番号 |
887592-17-8 |
|---|---|
分子式 |
C12H12Cl2N2 |
分子量 |
255.14 g/mol |
IUPAC名 |
2-tert-butyl-4,8-dichloroquinazoline |
InChI |
InChI=1S/C12H12Cl2N2/c1-12(2,3)11-15-9-7(10(14)16-11)5-4-6-8(9)13/h4-6H,1-3H3 |
InChIキー |
OXRJONGCPOCTEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(C=CC=C2Cl)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)




![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)
